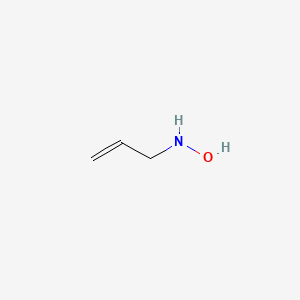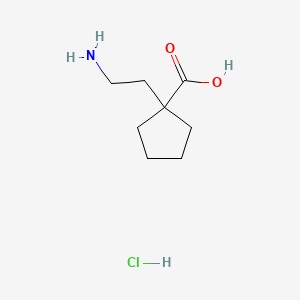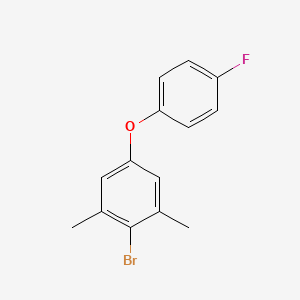
1,3-Oxazinane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxazinane-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxazinane-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions in methanol as the solvent. The reaction conditions are mild, and the yields are generally good, up to 90% .
Another method involves the reaction of carbon dioxide or urea with amino alcohols. Additionally, cycloaddition reactions of isocyanates to oxetanes and coupling reactions of haloalkyl isocyanates with alkyl halides have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable and green chemistry practices.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazinone derivatives, reduced oxazinane compounds, and substituted oxazine derivatives .
Aplicaciones Científicas De Investigación
1,3-Oxazinane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a valuable synthetic intermediate in the preparation of other heterocyclic compounds and fine chemicals.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, anti-inflammatory, and enzyme-inhibiting properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 1,3-oxazinane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Oxazine: A similar heterocyclic compound with significant pharmacological and materials applications.
1,3-Oxazinone: Another related compound with similar synthetic routes and applications.
Uniqueness
1,3-Oxazinane-4-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H10ClNO3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
1,3-oxazinane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
Clave InChI |
KYBVCDAKXIIZJB-UHFFFAOYSA-N |
SMILES canónico |
C1COCNC1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



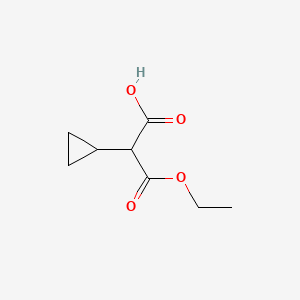

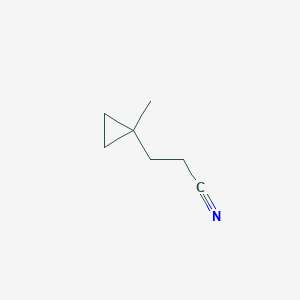
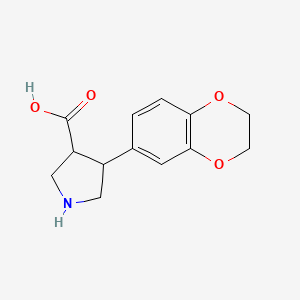
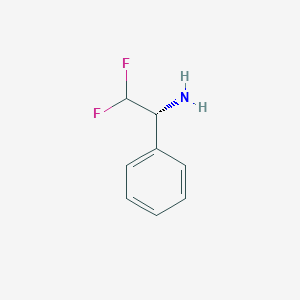
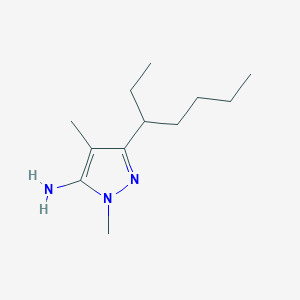
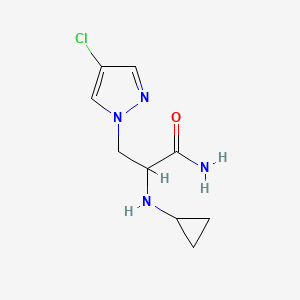

![N-(3,4-dimethoxyphenyl)-2-({5-methoxy-3H-imidazo[4,5-b]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B13485102.png)
